5-Bromo-2-fluoropyridine (CAS 766-11-0) is a di-halogenated pyridine derivative that serves as a fundamental building block in pharmaceutical, agrochemical, and materials science research. Its value stems from the differential reactivity of its two halogen substituents: the bromine atom at the 5-position is primarily addressed via palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). This orthogonal reactivity allows for the controlled, sequential introduction of different functionalities onto the pyridine core, making it a strategic precursor for complex, highly substituted molecules.
Substituting 5-bromo-2-fluoropyridine with seemingly similar compounds like its isomer, 2-bromo-5-fluoropyridine, or other dihalopyridines (e.g., 5-bromo-2-chloropyridine) is often unfeasible and leads to process failure. The reactivity is dictated by the halogen's identity and its position relative to the ring nitrogen. The fluorine at the C-2 position uniquely activates the ring for SNAr reactions, a property not shared by a fluorine at the C-5 position. Conversely, the bromine at C-5 is sterically accessible and electronically primed for oxidative addition in Pd-catalyzed couplings, a different reactivity profile than a C-2 bromine. Using a chloro- analog (5-bromo-2-chloropyridine) would require significantly harsher conditions for substitution at the 2-position and alters the regioselectivity, compromising established, optimized synthesis routes and potentially introducing impurities.
In a representative Suzuki cross-coupling reaction, 5-bromo-2-fluoropyridine was reacted with 5-bromo-2-methoxyphenylboronic acid using a Pd(PPh3)4 catalyst. The reaction proceeded to completion within 8 hours, affording the coupled product, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, in a high isolated yield of 92%. This demonstrates the compound's excellent performance as a substrate for palladium-catalyzed C-C bond formation at the C-5 position, a critical step in building more complex molecular scaffolds.
| Evidence Dimension | Isolated Yield |
| Target Compound Data | 92% |
| Comparator Or Baseline | Theoretical maximum of 100% |
| Quantified Difference | High conversion and isolated yield |
| Conditions | Suzuki coupling with 5-bromo-2-methoxyphenylboronic acid, Pd(PPh3)4 catalyst, K3PO4 base, Dioxane/H2O solvent, refluxed for 8h. |
This high yield provides procurement confidence for process scale-up, minimizing waste and maximizing output in multi-step syntheses.
The structure of 5-bromo-2-fluoropyridine allows for selective functionalization at the C-3 position via ortho-lithiation. Treatment with a strong base like LDA, followed by quenching with an electrophile such as trimethylborate, prepares the corresponding 3-pyridylboronic acid in high yield. This demonstrates that beyond the reactivity of the C-Br and C-F bonds, the C-3 position can be selectively activated and functionalized without disrupting the existing halogens, offering a third site for molecular elaboration.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | High Yield (not quantified in abstract) |
| Comparator Or Baseline | Other dihalopyridines where lithiation may occur at multiple sites or lead to decomposition. |
| Quantified Difference | Enables a specific, high-yield route to 3,5-disubstituted 2-fluoropyridines. |
| Conditions | ortho-lithiation using LDA followed by reaction with trimethylborate. |
This process compatibility provides a reliable and selective route to tri-substituted pyridine intermediates, a significant advantage over substrates that lack this specific reactivity profile.
5-Bromo-2-fluoropyridine is explicitly identified as a model substrate for exploring successive SNAr substitution and transition-metal-catalyzed cross-coupling reactions without needing an intervening purification step. This is a direct consequence of the orthogonal reactivity of the C-F and C-Br bonds. The C-F bond at the activated 2-position readily undergoes SNAr with amines, while the C-Br bond remains intact for subsequent palladium-catalyzed reactions. For instance, a patent for DGAT1 inhibitors describes a process where a piperazine derivative displaces the fluorine via SNAr at 100 °C, demonstrating the utility of this specific reaction site.
| Evidence Dimension | Chemical Selectivity |
| Target Compound Data | Orthogonal reactivity enabling sequential, one-pot functionalization. |
| Comparator Or Baseline | Symmetrically substituted dihalopyridines (e.g., 2,5-dibromopyridine) which lack orthogonal reactivity and often lead to mixtures. |
| Quantified Difference | Allows for two distinct and selective transformations on the same molecule, improving process efficiency. |
| Conditions | SNAr reaction (e.g., with amines) followed by a palladium-catalyzed cross-coupling. |
This feature is critical for industrial and process chemistry as it enables the construction of complex molecules with fewer steps, reducing cost, time, and waste.
This compound is the preferred starting material for synthesizing complex substituted pyridines where different groups are required at the C-2 and C-5 positions. Its demonstrated high-yield performance in Suzuki couplings at C-5 and amenability to SNAr at C-2 allows for a reliable, two-step diversification strategy used in the development of APIs such as inhibitors for FAAH, DGAT1, and neuropeptide Y receptors.
In agrochemical research, the ability to selectively introduce aryl or heteroaryl groups at the C-5 position via Suzuki or other palladium-catalyzed reactions, while retaining the C-2 fluorine for potential SNAr modification, makes this an ideal building block. This pathway is leveraged in the synthesis of novel sulfoximine-based agrochemicals and other complex heterocyclic pesticides.
The electron-deficient nature of the fluoropyridine ring makes it a valuable component in materials science. 5-Bromo-2-fluoropyridine serves as a key intermediate for synthesizing host materials used in Organic Light-Emitting Diodes (OLEDs), where the specific electronic properties and substitution pattern are critical for device performance.
Irritant